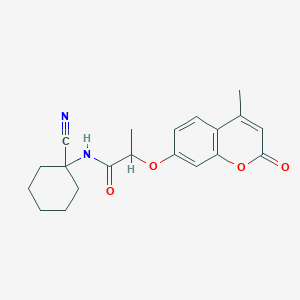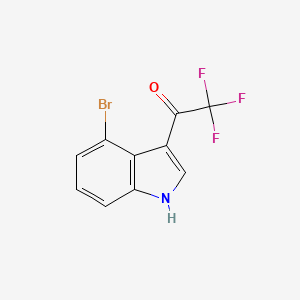
1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone” is likely to be a brominated indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . The presence of a bromine atom and a trifluoroethanone group suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to contain a brominated indole core with a trifluoroethanone group attached at the 1-position of the indole .Chemical Reactions Analysis
The reactivity of “this compound” would be expected to be influenced by the electron-withdrawing nature of the bromine atom and the trifluoroethanone group. These groups could potentially make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be influenced by the presence of the bromine atom and the trifluoroethanone group. These groups could potentially affect the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
Chemoenzymatic Synthesis Applications
1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone has been used in the chemoenzymatic synthesis of pharmaceuticals. A study explored its application in the synthesis of an Odanacatib precursor, involving Suzuki‐Miyaura cross-coupling and bioreduction sequences. This method provides a pathway towards the development of selective Cathepsin K inhibitors, highlighting the compound's relevance in medicinal chemistry (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Synthetic Chemistry and Catalysis
The compound plays a role in synthetic chemistry, particularly in the creation of novel ligands and complexes. One study described the synthesis of metallocenes bearing η5-2-(N-Azolyl)indenyl ligands, where the compound was used in palladium-catalyzed cross-coupling reactions. This demonstrates its utility in producing ligands for olefin polymerization catalysis (Lebedev et al., 2009).
Antimicrobial Applications
In the field of antimicrobial research, this compound has been incorporated into the synthesis of difluoromethylated indole derivatives. These compounds, obtained through a strategic synthesis involving direct fluorination, exhibited promising antibacterial and antifungal activities in vitro (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Synthesis of Fluorine Compounds
This compound is also pivotal in the synthesis of fluorine compounds. It has been used in reactions with ketones and enol ethers, leading to the formation of various fluorinated products, illustrating its role in creating compounds with potential pharmaceutical applications (Takagi et al., 1992).
Propriétés
IUPAC Name |
1-(4-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUDWWYAOQAMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)
![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)
![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)
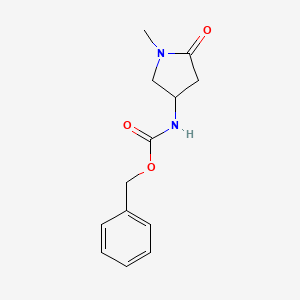
![methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2363454.png)
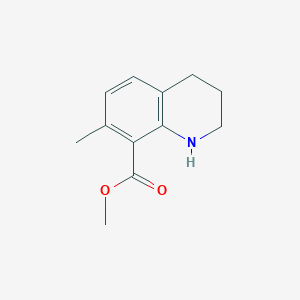
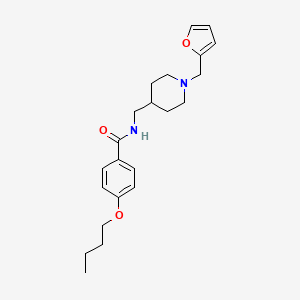
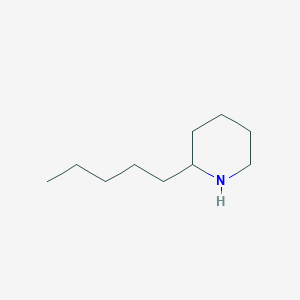
![methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate](/img/structure/B2363460.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)
![1-(2-bromoallyl)-2-isobutyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363464.png)
